molecular formula C8H7ClINO2 B2400087 Methyl 4-amino-2-chloro-3-iodobenzoate CAS No. 935676-14-5

Methyl 4-amino-2-chloro-3-iodobenzoate

Cat. No. B2400087
CAS RN: 935676-14-5
M. Wt: 311.5
InChI Key: UPSLUSZCJZGFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-2-chloro-3-iodobenzoate” is a benzoate ester . It has a molecular formula of C8H7ClINO2 . The compound has a molecular weight of 311.51 and is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-2-chloro-3-iodobenzoate” is 1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-chloro-3-iodobenzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 311.51 . The compound should be stored at room temperature .

Scientific Research Applications

Organic Synthesis

“Methyl 4-amino-2-chloro-3-iodobenzoate” is used in organic synthesis . Its unique structure, having both chloro and iodo substituents on the benzene ring, makes it a valuable compound in the synthesis of various organic compounds .

Precursor to Carbazole Alkaloids

Similar compounds, like “Methyl 4-amino-3-iodobenzoate”, have been used in the synthesis of carbazole alkaloids . Given the structural similarity, it’s plausible that “Methyl 4-amino-2-chloro-3-iodobenzoate” could also serve as a precursor in such syntheses.

Material Science

In the field of material science, similar compounds have been used in the development of organic electrode materials . Given its structure, “Methyl 4-amino-2-chloro-3-iodobenzoate” could potentially be used in similar applications.

Photocatalysts

Compounds with similar structures have been used in the tailoring of optical absorption of water-stable Zr (IV)- and Hf (IV)-based metal-organic framework photocatalysts . “Methyl 4-amino-2-chloro-3-iodobenzoate” could potentially be used in similar applications due to its structural similarity.

Laboratory Chemicals

“Methyl 4-amino-2-chloro-3-iodobenzoate” is classified as a laboratory chemical . It can be used in various laboratory experiments and chemical reactions.

6. Food, Drug, Pesticide or Biocidal Product Use “Methyl 4-amino-2-chloro-3-iodobenzoate” could potentially be used in the production of food, drugs, pesticides, or biocidal products . However, further research would be needed to confirm its safety and efficacy in these applications.

Safety and Hazards

The compound is considered hazardous and has a warning signal word . The hazard statements include H302 , which indicates that it is harmful if swallowed. Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

methyl 4-amino-2-chloro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSLUSZCJZGFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-chloro-3-iodobenzoate

Synthesis routes and methods I

Procedure details

Methyl 4-amino-2-chloro-5-iodo-benzoate, 70n. To a suspension of compound 70m (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monochloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methyl 4-amino-2-chloro-5-iodo-benzoate 70n as major the product and methyl 4-amino-2-chloro-3-iodo-benzoate 70o as the minor product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 70m
Quantity
1.18 g
Type
reactant
Reaction Step Three
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
1.09 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of compound 23b (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monochloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methy 4-amino-2-chloro-5-iodo-benzoate 23c as the major the product and methy 4-amino-2-chloro-3-iodo-benzoate 23d as the minor product.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of compound 70m (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monchloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methyl 4-amino-2-chloro-5-iodo-benzoate 70n as major the product and methyl 4-amino-2-chloro-3-iodo-benzoate 70o as the minor product.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

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